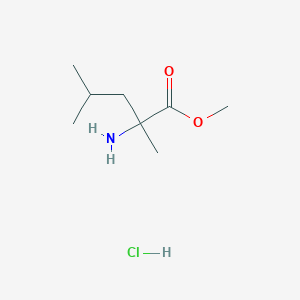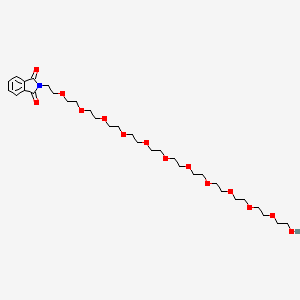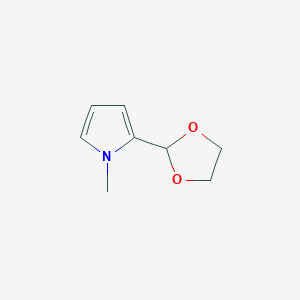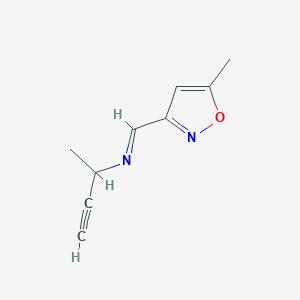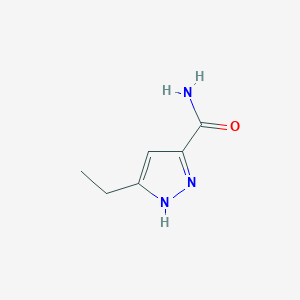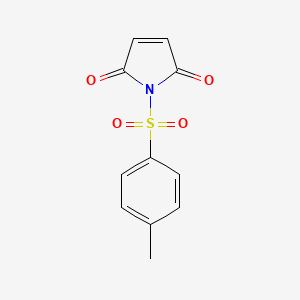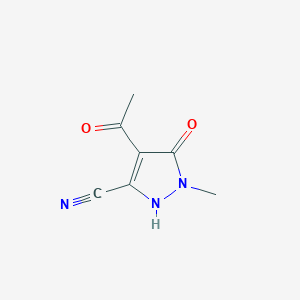
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1,3-diketones with arylhydrazines under acidic conditions can yield pyrazole derivatives . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as zinc oxide or other transition metals, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
5-Hydroxy-1-methyl-1H-pyrazole: Shares a similar pyrazole core but lacks the acetyl and carbonitrile groups.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar structure with a carboxylate group instead of a carbonitrile.
Uniqueness
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C7H7N3O2 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
4-acetyl-2-methyl-3-oxo-1H-pyrazole-5-carbonitrile |
InChI |
InChI=1S/C7H7N3O2/c1-4(11)6-5(3-8)9-10(2)7(6)12/h9H,1-2H3 |
InChIキー |
MVEBPMSAGKNHPH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(NN(C1=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


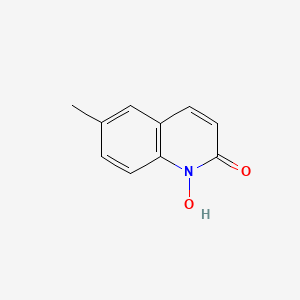
![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
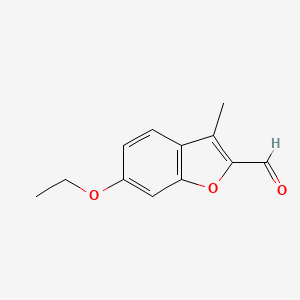
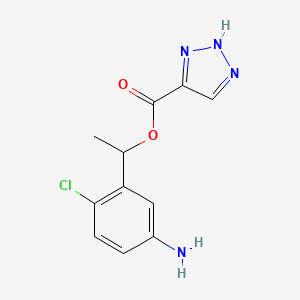

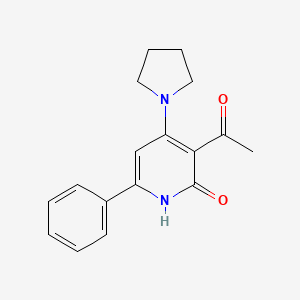
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
